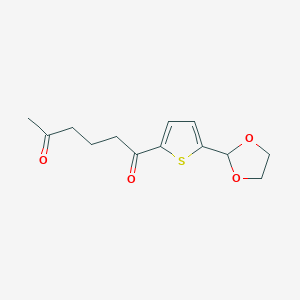

5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone

Description

BenchChem offers high-quality 5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]hexane-1,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4S/c1-9(14)3-2-4-10(15)11-5-6-12(18-11)13-16-7-8-17-13/h5-6,13H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRDHTFBBCXYTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCC(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641901 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]hexane-1,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-66-2 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1,5-hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]hexane-1,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone

Foreword: The Strategic Value of Heterocyclic Diketones

In the landscape of modern drug discovery and materials science, heterocyclic scaffolds serve as foundational blueprints for molecular innovation. Among these, the thiophene nucleus is a privileged structure, prized for its unique electronic properties and its role as a bioisostere for the phenyl ring. The title compound, 5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone (CAS 898772-66-2), represents a highly versatile synthetic intermediate. Its 2,5-disubstituted thiophene core, appended with a diketone side-chain and a masked aldehyde, offers multiple points for subsequent chemical elaboration. Such molecules are pivotal in the construction of compound libraries aimed at identifying novel therapeutic agents, particularly enzyme inhibitors and molecular probes.[1][2]

This guide provides an in-depth, experience-driven walkthrough of a robust synthetic pathway to this target molecule. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for methodological choices, and the critical parameters for success. The protocols described herein are designed to be self-validating, providing researchers with a reliable foundation for their own synthetic endeavors.

I. Synthetic Strategy and Design

The synthesis of a multifunctional molecule like 5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone requires a carefully orchestrated strategy centered on the management of reactive functional groups. The primary challenges are:

-

Regioselectivity: Ensuring the acylation of the thiophene ring occurs at the desired C5-position relative to the existing C2-substituent.

-

Chemoselectivity: Differentiating between three carbonyl functionalities—an aromatic aldehyde and two ketones on an aliphatic chain.

Our retrosynthetic analysis points to a strategy that leverages the power of protecting groups and the reliability of the Friedel-Crafts acylation. The core C-C bond, connecting the thiophene ring to the pentanone chain, is best formed via this classic electrophilic aromatic substitution. To prevent unwanted side reactions, both the thiophene-2-carbaldehyde and the ketone on the acylating agent must be temporarily masked.

The overall workflow is visualized below.

Caption: Overall Synthetic Workflow.

II. Experimental Protocols: A Step-by-Step Guide

This section details the full synthetic sequence. All operations involving anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Step 1: Synthesis of 2-(1,3-Dioxolan-2-yl)thiophene (Nucleophile)

-

Principle & Rationale: The initial step involves protecting the reactive aldehyde of thiophene-2-carbaldehyde as a cyclic acetal. The 1,3-dioxolane group is exceptionally stable under the neutral and strongly acidic conditions of the subsequent Friedel-Crafts reaction, as well as to nucleophilic attack, thereby preventing polymerization or undesired side reactions.[3][4] We employ a Dean-Stark apparatus to drive the equilibrium towards product formation by removing the water byproduct.

-

Protocol:

-

To a round-bottom flask equipped with a Dean-Stark trap and condenser, add thiophene-2-carbaldehyde (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.02 eq).

-

Add toluene as the solvent (approx. 5 mL per gram of aldehyde).

-

Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 3-5 hours). Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature. Wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 2-(1,3-dioxolan-2-yl)thiophene as a clear oil.

-

Step 2: Synthesis of 4,4-(Ethylenedioxy)pentanoyl chloride (Electrophile)

-

Principle & Rationale: This two-part sequence prepares the acylating agent. First, the ketone of levulinic acid is protected as a ketal for the same reasons outlined in Step 1.[5] Subsequently, the carboxylic acid is converted to a more reactive acyl chloride, which is necessary to generate the acylium ion intermediate for the Friedel-Crafts reaction.

-

Protocol 2a: Ketalization of Levulinic Acid

-

Follow the procedure in Step 1, using levulinic acid (1.0 eq), ethylene glycol (1.2 eq), and PTSA (0.02 eq) in toluene.

-

After work-up and removal of the solvent, 4,4-(ethylenedioxy)pentanoic acid is obtained and can often be used in the next step without further purification.

-

-

Protocol 2b: Formation of the Acyl Chloride

-

Place the 4,4-(ethylenedioxy)pentanoic acid from the previous step in a round-bottom flask under an inert atmosphere.

-

Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

Remove the excess thionyl chloride by distillation (or co-evaporation with toluene) under reduced pressure. The resulting crude 4,4-(ethylenedioxy)pentanoyl chloride is used immediately in the next step.

-

Step 3: Friedel-Crafts Acylation

-

Principle & Rationale: This is the key bond-forming step. The acylation of a 2-substituted thiophene occurs with high regioselectivity at the C5 position, which is sterically accessible and electronically activated.[6][7] Tin(IV) chloride (SnCl₄) is chosen as the Lewis acid catalyst. While AlCl₃ is common, it can sometimes be too harsh for thiophene derivatives, leading to polymerization.[8] SnCl₄ offers a milder alternative, often providing cleaner reactions and higher yields.[9]

-

Protocol:

-

Dissolve 2-(1,3-dioxolan-2-yl)thiophene (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere and cool to 0 °C.

-

Add SnCl₄ (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

In a separate flask, dissolve the crude 4,4-(ethylenedioxy)pentanoyl chloride (1.1 eq) in anhydrous DCM.

-

Add the acyl chloride solution dropwise to the thiophene-SnCl₄ complex at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC.

-

Upon completion, cool the reaction back to 0 °C and quench by slowly adding cold 1M HCl solution.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the doubly-protected intermediate.

-

Step 4: Selective Deprotection

-

Principle & Rationale: The final step is the selective removal of the ketal protecting the aliphatic ketone. Ketal hydrolysis is an acid-catalyzed equilibrium process. The ketal derived from the aliphatic ketone (levulinic acid) is significantly more labile and hydrolyzes under milder acidic conditions than the acetal derived from the aromatic aldehyde (thiophene-2-carbaldehyde). This difference in reactivity allows for selective deprotection.

-

Protocol:

-

Dissolve the purified product from Step 3 in a mixture of acetone and water (e.g., 9:1 v/v).

-

Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or a few drops of dilute HCl.

-

Stir the mixture at room temperature, carefully monitoring the reaction by TLC to avoid deprotection of the second group.

-

Once the starting material is consumed (typically 2-4 hours), neutralize the acid with a saturated solution of sodium bicarbonate.

-

Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by flash column chromatography to yield 5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone as a solid or viscous oil.

-

Caption: Core Synthetic Pathway. (Note: Images are placeholders for chemical structures)

III. Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data are representative of the expected analytical results.

Spectroscopic and Chromatographic Data

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.6-7.7 (d, 1H, thiophene H), 7.0-7.1 (d, 1H, thiophene H), 6.1 (s, 1H, acetal CH), 4.0-4.2 (m, 4H, -OCH₂CH₂O-), 3.2 (t, 2H, -C(=O)CH₂-), 2.9 (t, 2H, -CH₂C(=O)-), 2.2 (s, 3H, -C(=O)CH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 206 (ketone C=O), 192 (thienyl ketone C=O), 145-150 (quat. thiophene C), 134-138 (thiophene CH), 128-132 (thiophene CH), 101 (acetal C), 65 (-OCH₂-), 38 (-C(=O)CH₂-), 30 (-CH₂C(=O)-), 28 (-CH₃). |

| IR Spectroscopy (KBr, cm⁻¹) | ν (cm⁻¹): ~1715 (aliphatic C=O stretch), ~1660 (aryl ketone C=O stretch), ~1410 (thiophene ring stretch), ~1100 (C-O stretch, strong, from acetal). |

| Mass Spectrometry (ESI+) | m/z: Calculated for C₁₃H₁₆O₄S: 284.07. Found: 285.08 [M+H]⁺. |

| TLC Analysis | Rf: ~0.4 (Ethyl Acetate/Hexane 1:1), visualization by UV light and potassium permanganate stain. |

IV. Authoritative Grounding and Field Insights

The successful execution of this synthesis hinges on understanding the causality behind each step.

-

The Power of Orthogonal Protection: The entire strategy relies on the concept of orthogonal protecting groups—or in this case, groups with differential lability. The aromatic acetal and aliphatic ketal can be addressed under distinct conditions, providing the chemoselectivity needed to construct the molecule. This principle is a cornerstone of complex molecule synthesis.[4]

-

Navigating Thiophene's Reactivity: Thiophene is an electron-rich heterocycle, making it an excellent nucleophile for Friedel-Crafts acylation. However, this same reactivity makes it susceptible to degradation under overly harsh acidic conditions. The choice of SnCl₄ and controlled temperatures mitigates this risk, ensuring the integrity of the core scaffold.[8][10]

-

A Versatile Intermediate: The final product is not an endpoint but a strategic intermediate. The remaining dioxolane group can be easily removed with stronger acid to reveal an aldehyde, which can undergo reactions like Wittig olefination or reductive amination. The two ketone groups also offer handles for further functionalization, such as aldol condensations or conversions to other functional groups. This makes the title compound a valuable platform for generating molecular diversity in drug discovery programs.[11][12]

V. Conclusion

This guide has detailed a robust and reproducible synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone. By employing a logical sequence of protection, acylation, and selective deprotection, the target molecule can be obtained in good yield and high purity. The discussion of the chemical principles and strategic decisions provides researchers with the necessary insights to adapt and apply these methods to their own targets. The title compound stands as a valuable and versatile intermediate, poised for further transformation in the pursuit of novel chemical entities for scientific advancement.

References

-

Ünver, H., Biyikoglu, M., & Bulut, A. (n.d.). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Retrieved from [Link]

-

Paulson, D. R., Hartwig, A. L., & Moran, G. F. (n.d.). The Ethylene Ketal Protecting Group in Organic Synthesis. Journal of Chemical Education. Retrieved from [Link]

-

Professor Dave Explains. (2019, January 8). Acetals and ketals as protecting groups [Video]. YouTube. Retrieved from [Link]

-

Conradie, M. M., Muller, A. J., & Conradie, J. (2008). Thienyl-containing $-Diketones: Synthesis, Characterization, Crystal Structure and Keto-enol Kinetics. South African Journal of Chemistry, 61, 13-21. Retrieved from [Link]

- Gevaert, A. G. (1947). Acylation of thiophene. U.S. Patent No. 2,432,991. Washington, DC: U.S. Patent and Trademark Office.

-

ResearchGate. (n.d.). Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. Retrieved from [Link]

-

Conradie, M. M., Muller, A. J., & Conradie, J. (2008). Thienyl-containing β-diketones: Synthesis, characterization, crystal structure and keto-enol kinetics. SciELO South Africa. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Thienyl-containing β-diketones: Synthesis, characterization, crystal structure and keto-enol kinetics. Request PDF. Retrieved from [Link]

-

Conradie, M. M., Muller, A. J., & Conradie, J. (2008). Thienyl-containing ß-diketones : synthesis, characterization, crystal ctructure and keto-enol kinetics : research article. South African Journal of Chemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-2-thienyl ketone. Retrieved from [Link]

-

Larraufie, M. H., Yang, W. S., Jiang, E., Thomas, A. G., Slusher, B. S., & Stockwell, B. R. (2015). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Bioorganic & Medicinal Chemistry Letters, 25(21), 4793-4799. Retrieved from [Link]

-

Columbia University Academic Commons. (n.d.). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Retrieved from [Link]

-

PubMed. (2015). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Retrieved from [Link]

-

Wang, Y., et al. (2014). Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1031-1036. Retrieved from [Link]

Sources

- 1. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. echemi.com [echemi.com]

- 8. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. columbia.edu [columbia.edu]

- 12. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone

This technical guide provides an in-depth analysis of the expected spectroscopic data for 5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone (CAS 898772-66-2). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data listing. It offers a predictive and interpretive framework grounded in fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). By deconstructing the molecule into its constituent functional groups, we will explain the causal relationships between chemical structure and spectroscopic output, providing a robust methodology for structural verification and analysis.

Molecular Structure: A Functional Group Analysis

A rigorous spectroscopic analysis begins with a thorough understanding of the molecule's architecture. The target compound, with the linear formula C₁₃H₁₆O₄S[1], is comprised of several key functional groups that will produce distinct and predictable spectroscopic signatures:

-

2,5-Disubstituted Thiophene Ring: A five-membered aromatic heterocycle. The positions of the two substituents lock the relative positions of the two remaining aromatic protons, simplifying NMR interpretation. Its conjugation with the adjacent ketone influences both IR and NMR signals.

-

Aryl Ketone: The carbonyl group directly attached to the thiophene ring. Electron delocalization between the ring and the C=O bond is a critical factor in its spectroscopic behavior.

-

Aliphatic Ketone: The carbonyl group at the 4-position of the pentyl chain. Lacking conjugation, its properties will contrast sharply with the aryl ketone.

-

1,3-Dioxolane Ring: An acetal functional group, serving as a protecting group for a carbonyl. Its characteristic C-O bonds and specific proton environment provide clear diagnostic signals.

-

Alkyl Chain: The methylene (-CH₂-) linkers of the pentyl chain, which will exhibit predictable splitting patterns in ¹H NMR.

Understanding these components allows us to predict the spectroscopic data with high confidence and to assign the resulting signals authoritatively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can construct a detailed map of the molecule.

¹H NMR Spectroscopy: Proton Environments and Interactions

The predicted ¹H NMR spectrum will show distinct signals for each unique proton environment. The choice of solvent (typically CDCl₃) is crucial, as it must dissolve the sample without contributing interfering signals.[2]

Predicted ¹H NMR Data (Reference: CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Thiophene H₃, H₄ | ~7.0-7.8 | Doublet (d) | 2H | Protons on an electron-rich aromatic ring adjacent to a deshielding ketone group. The coupling constant (J ≈ 3-5 Hz) is characteristic of thiophene ring protons.[2][3] |

| Dioxolane CH (acetal) | ~5.0-5.5 | Triplet (t) | 1H | Acetal proton (O-CH-O) is highly deshielded by two adjacent oxygen atoms. |

| Dioxolane O-CH₂-CH₂-O | ~3.9-4.2 | Multiplet (m) | 4H | Diastereotopic protons of the ethylene glycol unit, deshielded by oxygen atoms. |

| -CO-CH₂-CH₂- | ~2.9-3.2 | Triplet (t) | 2H | Methylene group alpha to the aryl ketone, deshielded by the carbonyl. |

| -CH₂-CH₂-CO- | ~2.6-2.9 | Triplet (t) | 2H | Methylene group alpha to the aliphatic ketone. |

| -CO-CH₃ | ~2.1-2.4 | Singlet (s) | 3H | Methyl protons adjacent to a ketone group, appearing as a sharp singlet. |

¹³C NMR Spectroscopy: The Carbon Framework

A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. Carbonyl carbons are particularly diagnostic, appearing far downfield.[4][5]

Predicted ¹³C NMR Data (Reference: CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Aliphatic C=O | ~205-215 | Standard chemical shift for a saturated ketone.[5] |

| Aryl C=O | ~190-200 | Conjugation with the thiophene ring shifts the carbonyl carbon slightly upfield compared to a saturated ketone.[5][6] |

| Thiophene C₂ (C-CO) | ~142-146 | Quaternary carbon attached to the ketone, deshielded. |

| Thiophene C₅ (C-Dioxolane) | ~140-150 | Quaternary carbon attached to the dioxolane-substituted chain. |

| Thiophene C₃, C₄ | ~128-135 | Aromatic carbons of the thiophene ring.[2] |

| Dioxolane CH (acetal) | ~100-105 | Acetal carbon (O-C-O) with a characteristic downfield shift. |

| Dioxolane O-CH₂-CH₂-O | ~64-68 | Carbons deshielded by direct attachment to oxygen. |

| Methylene Carbons (-CH₂-) | ~25-45 | Aliphatic carbons in the pentyl chain. |

| Methyl Carbon (-CH₃) | ~20-30 | Aliphatic methyl carbon adjacent to the ketone. |

Experimental Protocol for NMR Data Acquisition

The following outlines a standard protocol for acquiring high-resolution NMR spectra.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[2]

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse (zg30).

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32 scans for adequate signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse (zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-2048 scans, as the ¹³C nucleus is less sensitive.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations. The carbonyl (C=O) stretching region is particularly informative for this molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| ~3100 | C-H stretch (aromatic) | Medium | C-H bonds on the thiophene ring. |

| 2850-3000 | C-H stretch (aliphatic) | Medium-Strong | C-H bonds of the methylene and methyl groups. |

| ~1715 | C=O stretch (aliphatic ketone) | Strong | The unconjugated ketone in the pentyl chain exhibits a typical stretching frequency.[7][8] |

| ~1670 | C=O stretch (aryl ketone) | Strong | Conjugation with the thiophene ring lowers the bond order and thus the stretching frequency.[4][7] |

| ~1450-1550 | C=C stretch (aromatic) | Medium | Skeletal vibrations of the thiophene ring. |

| ~1100-1250 | C-O stretch (acetal) | Strong | Characteristic strong absorbance for the C-O single bonds in the dioxolane ring. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Thin Film): Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the compound.

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer.

-

Background Scan: Perform a background scan of the empty spectrometer to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and crucial structural information through controlled fragmentation of the molecule. Using a technique like Electron Impact (EI) ionization, the molecule is ionized to form a molecular ion (M⁺), which then breaks down into smaller, characteristic fragments.

-

Molecular Ion (M⁺): The calculated exact mass for C₁₃H₁₆O₄S is 284.0769. The mass spectrum should show a peak at m/z = 284, corresponding to the molecular ion. The presence of a sulfur atom will also produce a characteristic M+2 peak (from the ³⁴S isotope) with an abundance of approximately 4.5% relative to the M⁺ peak.

Predicted Major Fragmentation Pathways

The energetically unstable molecular ion will fragment at its weakest points, primarily adjacent to the carbonyl groups (alpha-cleavage) and other functional groups.[9][10]

| m/z Value | Proposed Fragment Structure | Fragmentation Mechanism |

| 241 | [M - CH₃CO]⁺ | Loss of an acetyl radical from the aliphatic ketone (alpha-cleavage). |

| 199 | [M - C₄H₇O₂]⁺ | Cleavage of the bond between the two carbonyl groups. |

| 139 | [C₇H₃OS]⁺ | Cleavage adjacent to the aryl ketone, yielding the thienoyl cation. |

| 111 | [C₅H₃S]⁺ | Thienyl cation, a common fragment in thiophene derivatives.[11] |

| 87 | [C₄H₇O₂]⁺ | Fragment corresponding to the 4-oxopentyl side chain. |

| 43 | [CH₃CO]⁺ | Acylium ion from the aliphatic ketone, often a very stable and abundant fragment. |

Visualization of the Analytical Workflow

To ensure structural confirmation, a systematic workflow is employed. This process integrates the data from multiple spectroscopic techniques to build a cohesive and validated structural assignment.

Caption: Workflow for the spectroscopic analysis and structural elucidation of the target compound.

Conclusion

This guide has detailed the predicted ¹H NMR, ¹³C NMR, IR, and MS data for 5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone. By grounding these predictions in the established principles of spectroscopy and citing data from analogous structures, we have constructed a reliable framework for any researcher working with this molecule or similar chemical scaffolds. The true power of spectroscopic analysis lies not in a single technique, but in the synergistic integration of multiple data streams. The convergence of NMR, IR, and MS data provides an unambiguous, self-validating system for confirming the identity, purity, and structure of a chemical compound, which is an indispensable requirement in modern chemical research and drug development.

References

- A Comparative NMR Analysis of 2-Acetylthiophene and 3-Acetylthiophene. (2025). BenchChem.

- Unraveling the Molecular Breakdown: A Guide to the Mass Spectrometry Fragmentation of 2-Chloro-3-(chloromethyl)thiophene. (2025). BenchChem.

-

Mass Spectra of Some Thiophene-Sulfonyl Derivatives. (n.d.). ResearchGate. Available at: [Link]

-

2-Acetylthiophene. (n.d.). PubChem. Available at: [Link]

-

Spectroscopy of Aldehydes and Ketones. (n.d.). In Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (2018). MDPI. Available at: [Link]

-

IR Spectroscopy Tutorial: Ketones. (n.d.). University of Calgary. Available at: [Link]

-

Carbonyl compounds - IR spectroscopy. (n.d.). Adam Mickiewicz University. Available at: [Link]

-

Charge-exchange mass spectra of thiophene, pyrrole and furan. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Spectroscopy of Aldehydes and Ketones. (2020). Chemistry LibreTexts. Available at: [Link]

-

Spectroscopy of Aldehydes and Ketones. (2023). OpenStax. Available at: [Link]

-

Fragmentation Patterns in the Mass Spectra of Organic Compounds. (n.d.). Chemguide. Available at: [Link]

-

Synthesis of methyl 5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-2-thienyl ketone. (n.d.). PrepChem.com. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Acetylthiophene(88-15-3) 1H NMR [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 6. 2-Acetylthiophene | C6H6OS | CID 6920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical and Biological Profile of 5-(1,3-dioxolan-2-yl)-2-thienyl 4-oxopentyl ketone (CAS 898772-66-2)

Introduction

For researchers and professionals in drug development, a comprehensive understanding of a compound's physical and chemical properties is the bedrock upon which successful discovery and formulation are built. This guide provides a detailed technical overview of the compound identified by CAS number 898772-66-2: 5-(1,3-dioxolan-2-yl)-2-thienyl 4-oxopentyl ketone .

This molecule integrates three key functional moieties: a thiophene ring, a ketone group, and a dioxolane ring. The thiophene ring is a well-recognized isostere of benzene found in numerous pharmaceuticals, often introduced to modulate metabolic stability and receptor binding interactions.[1] The ketone functionality provides a polar site for hydrogen bonding, influencing solubility and reactivity, while the dioxolane group serves as a protecting group for a carbonyl, enhancing chemical stability.[2] The interplay of these groups dictates the molecule's overall physicochemical behavior, potential biological activity, and the analytical strategies required for its characterization.

Due to the limited availability of public experimental data for this specific compound, this guide will present a combination of fundamental chemical information, computationally predicted properties, and robust, field-proven experimental protocols for their validation. This approach provides a comprehensive and practical framework for scientists working with this molecule or its structural analogs.

Compound Identification and Structure

The definitive identity of CAS 898772-66-2 is established through its chemical nomenclature and structural representation.

-

Systematic Name: 5-(1,3-dioxolan-2-yl)-2-thienyl 4-oxopentyl ketone

-

Molecular Formula: C₁₃H₁₆O₄S

-

Molecular Weight: 268.33 g/mol

-

SMILES Code: O=C(C1=CC=C(C2OCCO2)S1)CCCC(C)=O

The structure combines a central thiophene ring substituted at the 2- and 5-positions. The 2-position is attached to a 4-oxopentyl ketone chain, while the 5-position features a 1,3-dioxolane ring, which acts as a cyclic ketal.

Physicochemical Properties: Predicted Data and Experimental Validation

Precise physicochemical data is critical for anticipating a compound's behavior in various experimental and physiological settings. In the absence of published experimental values for CAS 898772-66-2, we provide a summary of properties predicted using established computational algorithms. These predictions serve as a valuable baseline for experimental design.

Data Presentation

| Property | Predicted Value | Significance in Drug Development |

| logP | 2.1 - 2.8 | Lipophilicity; affects absorption, membrane permeability, and solubility.[3] |

| Aqueous Solubility | Low to Moderate | Bioavailability and formulation; impacts absorption from the GI tract. |

| Boiling Point | > 400 °C (est.) | Indicates volatility and thermal stability.[4] |

| pKa | Not ionizable | Determines charge state at physiological pH, affecting solubility and binding. |

| Polar Surface Area | ~65 Ų | Influences membrane permeability and blood-brain barrier penetration. |

Note: Predicted values are derived from various computational models and should be confirmed experimentally.

Experimental Protocols for Property Determination

To ensure scientific integrity, predicted values must be validated. The following sections detail robust, step-by-step methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating by incorporating standard controls and clear endpoints.

Protocol 1: Determination of Octanol-Water Partition Coefficient (logP)

The Shake-Flask method is the gold-standard for logP determination, providing a direct measure of a compound's partitioning behavior between a lipid-like (n-octanol) and an aqueous phase.

Causality Behind Experimental Choices:

-

n-Octanol: Chosen as the organic phase because its properties mimic the lipid bilayers of cell membranes.

-

Pre-saturation: Both phases are pre-saturated with each other to prevent volume changes during the experiment, ensuring the equilibrium is solely based on the analyte's partitioning.

-

UV/Vis or HPLC Analysis: Provides a sensitive and accurate method for quantifying the analyte's concentration in each phase. HPLC is preferred for its ability to separate the analyte from any potential impurities.

Step-by-Step Methodology:

-

Preparation of Phases: Mix equal volumes of n-octanol and purified water in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Standard Curve Generation: Prepare a stock solution of the test compound (CAS 898772-66-2) in a suitable solvent (e.g., acetonitrile). Create a series of dilutions and measure their absorbance (UV/Vis) or peak area (HPLC) to generate a standard curve.

-

Partitioning Experiment:

-

Accurately weigh a small amount of the test compound and dissolve it in the pre-saturated n-octanol to a known concentration (e.g., 1 mg/mL).

-

Add an equal volume of pre-saturated water to the octanol solution in a glass vial.

-

Seal the vial and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow equilibrium to be reached.

-

Centrifuge the vial at low speed (e.g., 2000 rpm) for 10 minutes to ensure complete phase separation.

-

-

Quantification:

-

Carefully sample an aliquot from both the n-octanol and the aqueous phase.

-

Dilute the samples as necessary and analyze them using the previously established analytical method (UV/Vis or HPLC).

-

Determine the concentration in each phase using the standard curve.

-

-

Calculation:

-

Calculate the partition coefficient (P) as: P = [Concentration in Octanol] / [Concentration in Water]

-

Calculate logP as: log₁₀(P)

-

Protocol 2: Aqueous Solubility Determination

A thermodynamic (equilibrium) solubility assay is essential for understanding the maximum concentration of a compound that can be achieved in solution, a critical parameter for oral absorption and formulation.

Causality Behind Experimental Choices:

-

Equilibrium Shaking: Shaking for an extended period (24-48 hours) ensures that a true thermodynamic equilibrium is reached between the solid compound and the solution.

-

Filtration: Using a low-binding filter (e.g., PVDF) is crucial to remove undissolved solid particles without losing the dissolved analyte through adsorption to the filter material.

-

pH 7.4 Buffer: Using a phosphate-buffered saline (PBS) at pH 7.4 mimics physiological conditions, providing more relevant data for drug development.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Assay Setup:

-

Add an excess amount of the solid test compound to a series of vials.

-

To each vial, add a known volume of the pH 7.4 PBS buffer.

-

Seal the vials securely.

-

-

Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) and shake for 24-48 hours.

-

Sample Processing:

-

After equilibration, allow the vials to stand for 1 hour to let larger particles settle.

-

Carefully withdraw a sample from the supernatant, avoiding any solid material.

-

Filter the sample through a 0.45 µm low-protein-binding syringe filter (e.g., PVDF) to remove any remaining undissolved solid.

-

-

Quantification:

-

Analyze the clear filtrate using a validated HPLC-UV method against a standard curve prepared in the same buffer.

-

-

Reporting: The determined concentration is reported as the aqueous solubility in µg/mL or µM.

Chemical Stability Profile

The stability of a compound under various conditions is a key factor in determining its shelf-life, formulation strategy, and metabolic fate. The presence of both a ketone and a dioxolane (a ketal) suggests specific stability considerations. The dioxolane ring is generally stable to basic and neutral conditions but can be susceptible to hydrolysis under acidic conditions, which would deprotect the carbonyl group it is protecting.

Protocol 3: Preliminary Acidic/Basic Stability Assessment

Causality Behind Experimental Choices:

-

Acid (HCl) and Base (NaOH): These represent extreme pH conditions that can accelerate degradation pathways, providing a rapid assessment of the compound's lability.

-

HPLC Monitoring: HPLC is the ideal tool for stability studies as it can simultaneously quantify the parent compound and detect the appearance of degradation products. A change in the peak area of the parent compound over time is a direct measure of degradation.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a stock solution of the compound in acetonitrile.

-

Incubation:

-

Acidic: Dilute the stock solution into 0.1 M HCl.

-

Basic: Dilute the stock solution into 0.1 M NaOH.

-

Neutral: Dilute the stock solution into purified water.

-

-

Time Points: Incubate all solutions at a controlled temperature (e.g., 50°C to accelerate degradation).

-

Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution, neutralize it if necessary, and inject it onto an HPLC system.

-

Data Evaluation: Monitor the peak area of the parent compound over time. A decrease in peak area indicates degradation. The appearance of new peaks signifies the formation of degradation products. The rate of degradation can be calculated to estimate the compound's half-life under these conditions.

Putative Biological Activity and Mechanism of Action

While no specific biological data has been published for CAS 898772-66-2, the structural motifs present in the molecule allow for informed hypotheses regarding its potential biological activities, making it a candidate for further screening.

-

Thiophene Derivatives: Thiophene-containing compounds are known to exhibit a wide range of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory activities.[1][5] The thiophene ring can act as a bioisostere for a phenyl ring, engaging in similar hydrophobic and pi-stacking interactions with biological targets.[1]

-

Dioxolane-Containing Compounds: The 1,3-dioxolane ring is present in various bioactive molecules and is known to contribute to antibacterial and antifungal properties. The two oxygen atoms can act as hydrogen bond acceptors, potentially enhancing ligand-target interactions.[2][6]

-

Ketone Functionality: The ketone group can participate in hydrogen bonding within a receptor's active site, contributing to binding affinity.

Given these features, a plausible hypothesis is that 5-(1,3-dioxolan-2-yl)-2-thienyl 4-oxopentyl ketone could function as an inhibitor of bacterial or fungal enzymes, or potentially interfere with cell signaling pathways implicated in cancer. The overall lipophilicity and polar surface area suggest it may have the potential to cross cell membranes to reach intracellular targets.

Conclusion

CAS 898772-66-2, or 5-(1,3-dioxolan-2-yl)-2-thienyl 4-oxopentyl ketone, is a multifaceted molecule whose properties are governed by the interplay of its thiophene, ketone, and dioxolane moieties. While experimental data remains scarce, this guide provides a robust framework for its scientific investigation. The computationally predicted physicochemical properties offer a strong starting point for experimental design, and the detailed protocols for logP, solubility, and stability determination provide a clear path for empirical validation. Based on established structure-activity relationships, this compound warrants further investigation for potential antibacterial, antifungal, or anticancer activities. This integrated approach of prediction and structured experimental validation is essential for advancing novel compounds through the drug discovery pipeline.

References

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from Rowan Scientific. [Link]

-

Katritzky, A. R., et al. (1999). Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure−Property Relationship. Journal of Chemical Information and Modeling. [Link]

-

Küçük, H. B., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules. [Link]

-

Al-Ostoot, F. H., et al. (2023). The Influence of Dioxolane Ring Conjugates on Biological Activities: A Review Study. ResearchGate. [Link]

-

Al-Otaibi, J. S., et al. (2025). The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine. Scilit. [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Thiophene Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Shawky, A. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. scilit.com [scilit.com]

- 3. acdlabs.com [acdlabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Crystal Structure Analysis of Thienyl Dioxolane Ketones

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides an in-depth exploration of the methodologies and rationale behind the single-crystal X-ray diffraction analysis of thienyl dioxolane ketones. These heterocyclic compounds are of significant interest in medicinal chemistry, and understanding their precise three-dimensional structure is paramount for rational drug design and development.[1][2][3][4] This guide moves beyond rote protocols to deliver field-proven insights into crystal growth, data acquisition, structure solution, refinement, and validation, empowering researchers to generate high-quality, publication-ready crystallographic models.

The Strategic Imperative: Why Crystal Structures of Thienyl Dioxolane Ketones Matter in Drug Discovery

The thienyl and dioxolane moieties are prevalent scaffolds in a multitude of pharmacologically active molecules, recognized for their roles in antiviral, antifungal, and anti-HIV agents.[5][6] The ketone linkage provides a critical point for molecular interaction and synthetic modification. The precise arrangement of these functional groups in three-dimensional space—their conformation, stereochemistry, and intermolecular interactions—governs how a molecule binds to its biological target, such as a protein or enzyme.[1][3]

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for obtaining this atomic-resolution structural data.[4][7][8] An unambiguous crystal structure allows researchers to:

-

Confirm Absolute Configuration: Unequivocally determine the stereochemistry of chiral centers, which is critical for efficacy and safety.[4][8]

-

Guide Structure-Activity Relationship (SAR) Studies: Provide a structural basis for understanding why certain analogues are more potent or selective than others.[2]

-

Enable Rational Drug Design: Visualize the binding mode of a ligand in its target, facilitating the design of new compounds with improved affinity and pharmacokinetic properties.[1][2]

-

Control Physicochemical Properties: Understand and control solid-state properties like polymorphism, solubility, and stability, which are crucial for drug formulation and effectiveness.[9]

Therefore, the rigorous analysis of crystal structures is not merely an academic exercise but a cornerstone of modern, structure-based drug development.[3]

The Crystallization Workflow: From Solution to Diffraction-Quality Single Crystal

The journey to a high-quality crystal structure begins with the most critical and often most challenging step: growing a suitable single crystal. A "good" crystal for X-ray diffraction is typically 0.1-0.25 mm in its largest dimensions, transparent, and free of cracks or defects.[10]

Causality in Solvent Selection and Crystallization Technique

The choice of solvent and technique is dictated by the solubility profile of the specific thienyl dioxolane ketone. The goal is to achieve slow, controlled precipitation from a supersaturated solution, allowing molecules to organize into a well-ordered crystal lattice.

Common Crystallization Methods:

-

Slow Evaporation: Ideal for compounds that are moderately soluble. A nearly saturated solution is prepared, filtered to remove dust (potential nucleation sites), and left undisturbed in a vessel covered with a perforated film to allow for slow solvent evaporation.[11]

-

Vapor Diffusion (Liquid-Liquid): This technique is highly effective for sparingly soluble compounds. The compound is dissolved in a small amount of a "good" solvent. This solution is placed in a small, open vial, which is then enclosed in a larger, sealed jar containing a "poor" solvent (in which the compound is insoluble but which is miscible with the good solvent). The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.

-

Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly. This method requires careful control to prevent rapid precipitation, which leads to the formation of microcrystalline powder instead of single crystals.[10]

Protocol: Crystal Growth by Vapor Diffusion

-

Preparation: Dissolve 5-10 mg of the purified thienyl dioxolane ketone in 0.5 mL of a "good" solvent (e.g., Dichloromethane, Ethyl Acetate) in a small glass vial.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, new vial to eliminate any particulate matter that could act as unwanted nucleation sites.[11]

-

Setup: Place this open vial inside a larger, sealable jar containing 2-3 mL of a "poor" solvent (e.g., Hexane, Pentane).

-

Incubation: Seal the jar tightly and leave it in a vibration-free location at a constant temperature. Mechanical disturbances can disrupt crystal growth.[11]

-

Patience: Do not disturb the setup for several days to a week. Patience is a critical virtue in crystallography.[11] Crystals will reward those who practice it.

-

Harvesting: Once suitable crystals have formed, carefully harvest them using a cryoloop and immediately proceed to mounting.

The Core of the Analysis: Single-Crystal X-ray Diffraction

This section outlines the logical flow from a mounted crystal to a refined structural model. The process leverages automated diffractometers and powerful software, but a fundamental understanding of each step is crucial for troubleshooting and ensuring the final model's validity.[12][13]

Caption: The experimental workflow for single-crystal X-ray structure determination.

Step-by-Step Protocol: Data Collection and Processing

-

Crystal Mounting: A selected crystal is scooped into a cryoloop and flash-cooled in a stream of liquid nitrogen (100 K). This minimizes thermal motion of the atoms, resulting in higher-quality diffraction data.

-

Diffractometer Setup: The mounted crystal is placed on a goniometer head in the diffractometer. Modern systems automatically center the crystal in the X-ray beam.[7]

-

Unit Cell Determination: A short series of diffraction images are collected to locate reflections. The software indexes these reflections to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.

-

Data Collection Strategy: Based on the determined crystal system, the software calculates an optimal strategy to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times. The crystal is rotated through a series of angles while being irradiated with X-rays, and the diffraction pattern is recorded on a detector.

-

Data Integration and Reduction: After collection, the raw image files are processed. The software integrates the intensity of each diffraction spot, applies corrections (e.g., for Lorentz and polarization effects), and scales the data, merging redundant measurements to produce a final reflection file.

Step-by-Step Protocol: Structure Solution, Refinement, and Validation

This phase transforms the reflection data into a chemically sensible atomic model.

-

Space Group Determination: Based on systematic absences in the reflection data, the space group is determined. This defines the symmetry elements within the crystal.

-

Structure Solution: The "phase problem" is the primary hurdle; the intensities of reflections are measured, but their phases are lost. For small molecules like thienyl dioxolane ketones, direct methods or dual-space algorithms are highly successful at calculating initial phases, generating an initial electron density map.

-

Model Building: Peaks in the initial electron density map are assigned to atomic positions. Software can often automatically build a significant portion of the molecular structure.

-

Structure Refinement: This is an iterative process of adjusting atomic parameters (positional coordinates, displacement parameters) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. This is typically done via least-squares minimization.

-

Validation - The Self-Validating System: A refined structure is not complete until it is rigorously validated.[14] The model must not only fit the experimental data but also make chemical sense.[14][15]

-

checkCIF: The standard validation tool is the International Union of Crystallography's (IUCr) checkCIF service.[16] It analyzes the crystallographic information file (CIF) for consistency, completeness, and potential errors, generating a report with ALERTS.[16]

-

Key Validation Metrics: R-factors (R1, wR2) indicate the agreement between observed and calculated structure factors. A good R1 value for small molecules is typically < 5%. The goodness-of-fit (GooF) should be close to 1.0.

-

Chemical Plausibility: Bond lengths and angles should be compared to expected values. The atomic displacement parameters (ADPs) or "thermal ellipsoids" should be physically reasonable.[14]

-

Data Interpretation and Presentation

The final output is a CIF file and a refined structural model. Key data should be summarized in a standardized table for publication and easy comparison.

Table 1: Example Crystallographic Data for a Thienyl Dioxolane Ketone Derivative

| Parameter | Value |

| Chemical Formula | C₁₂H₁₂O₃S |

| Formula Weight | 236.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.634(2) |

| b (Å) | 9.616(2) |

| c (Å) | 22.190(3) |

| β (°) | 99.26(5) |

| Volume (ų) | 1818.3(4) |

| Z | 4 |

| Density (calculated, g/cm³) | 1.450 |

| Absorption Coeff. (mm⁻¹) | 0.285 |

| F(000) | 728 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| T (K) | 100(2) |

| Reflections Collected | 15890 |

| Independent Reflections | 4175 [R(int) = 0.035] |

| Final R indices [I > 2σ(I)] | R1 = 0.041, wR2 = 0.115 |

| R indices (all data) | R1 = 0.052, wR2 = 0.128 |

| Goodness-of-fit on F² | 1.05 |

Note: Data presented is hypothetical for illustrative purposes, but is representative of a high-quality structure determination.[17]

Caption: The logical pillars of crystallographic model validation.

Conclusion

The crystal structure analysis of thienyl dioxolane ketones is an indispensable tool in modern drug discovery. By moving beyond automated outputs and applying rigorous, scientifically-grounded principles to each stage of the process—from rational crystal growth to meticulous model validation—researchers can unlock the precise molecular insights needed to design safer and more effective therapeutics. The integrity of the final model is paramount, as it forms the authoritative foundation for subsequent computational modeling, synthesis, and biological evaluation.

References

-

Rupp, B. (n.d.). Structure determination, refinement, and validation. PubMed. Retrieved January 4, 2026, from [Link]

-

Spek, A. L. (2010). Structure validation. In Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford Academic. Retrieved January 4, 2026, from [Link]

-

How It Comes Together. (2023, November 13). Why Is Crystallization Important For Drug Effectiveness? YouTube. Retrieved January 4, 2026, from [Link]

-

Kumar, A. (2023). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques. Retrieved January 4, 2026, from [Link]

-

Ali, S. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. Retrieved January 4, 2026, from [Link]

-

Verma, S. et al. (2022). A Review on Crystallography and Its Role on Drug Design. Zien Journals. Retrieved January 4, 2026, from [Link]

-

Flippen-Anderson, J. L. (2003). The role of crystallography in drug design. PubMed Central (PMC). Retrieved January 4, 2026, from [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. IUCr Journals. Retrieved January 4, 2026, from [Link]

-

Tronrud, D. E. et al. (2012). Model building, refinement and validation. PubMed Central (PMC). Retrieved January 4, 2026, from [Link]

-

Richardson, J. S. (2013). Crystallographic Model Validation: from Diagnosis to Healing. PubMed Central (PMC). Retrieved January 4, 2026, from [Link]

-

University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved January 4, 2026, from [Link]

-

Cesur, N. et al. (2006). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PubMed Central (PMC). Retrieved January 4, 2026, from [Link]

-

Mirza-Aghayan, M. et al. (2022). Synthesis of 1,3-dioxolane derivatives from the reaction of epoxides or 1,2-diols with various ketones using GO catalyst under ultrasonic irradiation. ResearchGate. Retrieved January 4, 2026, from [Link]

-

Liles, D. C. et al. (2008). Thienyl-containing β-Diketones: Synthesis, Characterization, Crystal Structure and Keto-enol Kinetics. SciELO South Africa. Retrieved January 4, 2026, from [Link]

-

David, W. I. F. et al. (2007). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. ResearchGate. Retrieved January 4, 2026, from [Link]

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved January 4, 2026, from [Link]

-

Golen, J. A. (2018). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer. Retrieved January 4, 2026, from [Link]

-

Liles, D. C. et al. (2008). Thienyl-containing β-diketones: Synthesis, characterization, crystal structure and keto-enol kinetics. ResearchGate. Retrieved January 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved January 4, 2026, from [Link]

-

Wikipedia. (n.d.). Dioxolane. Retrieved January 4, 2026, from [Link]

-

Arshad, M. et al. (2016). Crystal structure of 3-(thiophen-2-yl)-5-(p-tolyl)- 4,5-dihydro-1H-pyrazole-1-carboxamide. SpringerLink. Retrieved January 4, 2026, from [Link]

-

Xu, W. et al. (2009). (4S,5S)-2-(2-Thienyl)-1,3-dioxolane-4,5-dicarboxamide. ResearchGate. Retrieved January 4, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 2-(2-Thienyl)-1,3-dioxolane. Retrieved January 4, 2026, from [Link]

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. migrationletters.com [migrationletters.com]

- 3. zienjournals.com [zienjournals.com]

- 4. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 7. rigaku.com [rigaku.com]

- 8. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 11. How To [chem.rochester.edu]

- 12. Structure determination, refinement, and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Model building, refinement and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Crystallographic Model Validation: from Diagnosis to Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.iucr.org [journals.iucr.org]

- 17. researchgate.net [researchgate.net]

The Dynamic Equilibrium: An In-depth Technical Guide to Keto-Enol Tautomerism in Thienyl-Containing β-Diketones

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Thienyl-containing β-diketones represent a fascinating and functionally significant class of organic compounds, pivotal in fields ranging from coordination chemistry to medicinal chemistry. Their utility is intrinsically linked to a dynamic chemical phenomenon: keto-enol tautomerism. This guide provides a comprehensive exploration of this equilibrium, offering field-proven insights into the synthesis, analysis, and structural nuances of these molecules. We will delve into the causal relationships governing the tautomeric preference, supported by quantitative data and detailed experimental protocols. Furthermore, this document will illuminate the implications of this tautomerism in the rational design of novel therapeutic agents, making it an essential resource for researchers at the forefront of chemical and pharmaceutical sciences.

Introduction: The Significance of Tautomeric Plasticity

β-Diketones are characterized by the presence of two carbonyl groups separated by a methylene group. This structural motif gives rise to a dynamic equilibrium between the diketo form and two rapidly interconverting enol forms, a phenomenon known as keto-enol tautomerism.[1] The position of this equilibrium is not static; it is exquisitely sensitive to a variety of factors including the nature of the substituents and the surrounding solvent environment.[2]

The incorporation of a thienyl moiety into the β-diketone scaffold introduces a unique set of electronic and steric properties that profoundly influence this tautomeric balance. The thienyl group, an aromatic heterocycle, can engage in resonance stabilization of the enol form, often shifting the equilibrium significantly in its favor.[3][4] This "tautomeric plasticity" is not merely a chemical curiosity; it has profound implications for the reactivity, metal-chelating ability, and, crucially, the biological activity of these molecules.[5][6] Understanding and controlling this equilibrium is therefore paramount for harnessing the full potential of thienyl-containing β-diketones in applications such as drug development, where the specific tautomeric form can dictate the molecule's interaction with biological targets.[7][8]

Synthesis of Thienyl-Containing β-Diketones: A Practical Approach

The most prevalent and versatile method for the synthesis of thienyl-containing β-diketones is the Claisen condensation .[9] This reaction involves the condensation of a thienyl ketone (e.g., 2-acetylthiophene) with an appropriate ester in the presence of a strong base.

Causality in Experimental Choices

The choice of base and solvent is critical for the success of the Claisen condensation. Strong, non-nucleophilic bases such as sodium hydride (NaH) or sodium alkoxides (e.g., sodium ethoxide, NaOEt) are required to generate the enolate of the ketone, which then acts as the nucleophile. Anhydrous solvents like diethyl ether or tetrahydrofuran (THF) are essential to prevent quenching of the strong base and the reactive enolate intermediate. The quality of the base, particularly for sodium alkoxides, can dramatically affect the reaction yield.[10]

Visualizing the Synthesis Workflow

Caption: Generalized Workflow for the Synthesis of Thienyl-Containing β-Diketones.

Detailed Experimental Protocol: Synthesis of 4,4,4-Trifluoro-1-(2-thienyl)butane-1,3-dione

This protocol is adapted from established methods and is designed to be a self-validating system.[10]

-

Preparation of the Base Suspension: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Reactants: Prepare a solution of 2-acetylthiophene (1.0 equivalent) and ethyl trifluoroacetate (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Acidification: Carefully quench the reaction by the slow addition of ice-cold water. Acidify the aqueous layer to a pH of approximately 2-3 with dilute hydrochloric acid.

-

Extraction: Extract the product from the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

-

Solvent Removal and Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or by formation of the copper(II) chelate followed by decomposition with acid.[10]

The Tautomeric Equilibrium: A Deeper Dive

The keto-enol tautomerism in thienyl-containing β-diketones is a dynamic equilibrium between the diketo form and the cis-enolic forms, which are stabilized by intramolecular hydrogen bonding.

Visualizing the Tautomeric Equilibrium

Caption: Keto-Enol Tautomeric Equilibrium in Thienyl-Containing β-Diketones.

Factors Influencing the Equilibrium

The position of the keto-enol equilibrium is a delicate balance of several competing factors:

-

Substituent Effects:

-

Electronic Effects: Electron-withdrawing groups (EWGs) on the β-diketone backbone, such as the trifluoromethyl (-CF₃) group, significantly increase the acidity of the methylene protons, thereby favoring the enol form.[11] The thienyl group itself, being an aromatic heterocycle, can act as an electron-donating or -withdrawing group depending on its point of attachment and the presence of other substituents.

-

Steric Effects: Bulky substituents on the central carbon atom can destabilize the planar enol form, shifting the equilibrium towards the diketo tautomer.[12]

-

-

Solvent Effects:

-

Polarity: In general, non-polar solvents tend to favor the enol form due to the stabilization of the intramolecular hydrogen bond. Polar protic solvents can disrupt this intramolecular hydrogen bond by forming intermolecular hydrogen bonds with the keto and enol forms, often shifting the equilibrium towards the more polar diketo form.[2]

-

Hydrogen Bonding: Solvents capable of hydrogen bonding can have a significant impact. Polar aprotic solvents like dimethyl sulfoxide (DMSO) can stabilize the enol form through hydrogen bonding with the enolic proton.

-

-

Resonance Stabilization: The thienyl ring can participate in resonance with the enol system, leading to delocalization of electron density and stabilization of the enol tautomer. This resonance effect is often a dominant factor in favoring the enol form in thienyl-containing β-diketones.[3][4]

Quantitative Data on Tautomeric Equilibrium

The following table presents equilibrium and kinetic constants for selected thienyl-containing β-diketones in CDCl₃ at 25 °C, illustrating the influence of substituents on the tautomeric equilibrium.[13]

| Compound | R¹ | R² | K (enol/keto) | k_obs (s⁻¹) | % Enol |

| 1 | Thienyl | Thienyl | 14.9 | 3.1 x 10⁻⁵ | 93.7 |

| 2 | Thienyl | Phenyl | 9.0 | 2.6 x 10⁻⁶ | 90.0 |

| 3 | Thienyl | -CF₃ | >100 | - | >99 |

Analytical Techniques for Studying Tautomerism

A multi-faceted analytical approach is essential for a comprehensive understanding of the keto-enol tautomerism in thienyl-containing β-diketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful and direct method for quantifying the keto and enol tautomers in solution. The signals for the protons of each tautomer are distinct and can be integrated to determine their relative concentrations.[11]

Caption: Workflow for NMR Analysis of Keto-Enol Tautomerism.

-

Sample Preparation: Accurately weigh 5-10 mg of the thienyl-containing β-diketone and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in a clean NMR tube.

-

Data Acquisition: Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Spectral Analysis:

-

Identify the characteristic signals for the keto form (typically a singlet for the methylene protons around 3.5-4.5 ppm).

-

Identify the characteristic signals for the enol form (a singlet for the vinylic proton around 5.5-6.5 ppm and a broad singlet for the enolic hydroxyl proton downfield, often >10 ppm).

-

-

Quantification:

-

Carefully integrate the area of the methylene proton signal of the keto form and the vinylic proton signal of the enol form.

-

Calculate the percentage of each tautomer using the following formula: % Enol = [Integral (enol CH) / (Integral (enol CH) + (Integral (keto CH₂) / 2))] * 100

-

The equilibrium constant (K) is then calculated as: K = [% Enol] / [% Keto].

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study the tautomeric equilibrium, as the keto and enol forms exhibit distinct absorption maxima due to differences in their electronic structures. The conjugated enol form typically absorbs at a longer wavelength than the non-conjugated keto form.

-

Solution Preparation: Prepare a stock solution of the thienyl-containing β-diketone of a known concentration in a suitable UV-transparent solvent (e.g., hexane, ethanol, acetonitrile). Prepare a series of dilutions from the stock solution.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over an appropriate wavelength range (e.g., 200-500 nm). Use the pure solvent as a blank.

-

Data Analysis: The quantitative analysis can be challenging due to overlapping absorption bands. Deconvolution techniques or analysis at wavelengths where only one tautomer absorbs significantly can be used to estimate the relative concentrations of the keto and enol forms.

X-ray Crystallography

Single-crystal X-ray crystallography provides definitive information about the solid-state structure of thienyl-containing β-diketones, revealing which tautomer is present in the crystalline form and providing precise bond lengths and angles.[4][14] This information is invaluable for understanding the intrinsic structural preferences of the molecule and for validating computational models.

X-ray crystal structures of thienyl-containing β-diketones often show the predominance of the enol form in the solid state, stabilized by intermolecular and intramolecular hydrogen bonding.[14] The planarity of the enol system and the dihedral angle between the thienyl ring and the enol plane can provide insights into the extent of resonance stabilization.

Implications in Drug Development

The keto-enol tautomerism of thienyl-containing β-diketones is not merely a physicochemical property; it is a critical determinant of their biological activity and their potential as therapeutic agents.[7][8]

Tautomerism and Biological Target Interaction

The specific tautomeric form of a drug molecule can profoundly influence its binding to a biological target, such as an enzyme or a receptor. The keto and enol forms have different shapes, polarities, and hydrogen bonding capabilities. For instance, the enol form, with its hydroxyl group, can act as a hydrogen bond donor, while the keto form cannot. This difference can be the deciding factor in whether a molecule binds effectively to its target.[5]

Case Study: Thienyl-β-Diketones as Enzyme Inhibitors

Several studies have explored thienyl-containing β-diketones as inhibitors of various enzymes. In many cases, the enol tautomer is the active species, chelating a metal ion in the enzyme's active site. The ability of the thienyl group to modulate the electronic properties of the β-diketone moiety can fine-tune the binding affinity and selectivity of the inhibitor.

Physicochemical Properties and Pharmacokinetics

The tautomeric equilibrium also influences key physicochemical properties that are critical for drug development, such as solubility, lipophilicity (logP), and membrane permeability. The enol form is generally less polar than the diketo form, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, controlling the tautomeric equilibrium can be a strategy to optimize the pharmacokinetic properties of a drug candidate.

Conclusion

The keto-enol tautomerism of thienyl-containing β-diketones is a rich and complex field of study with significant implications for both fundamental chemistry and applied sciences, particularly drug development. A thorough understanding of the factors that govern this dynamic equilibrium, coupled with robust analytical techniques, empowers researchers to design and synthesize novel molecules with tailored properties. The ability of the thienyl group to fine-tune the tautomeric balance makes these compounds particularly attractive scaffolds for the development of new therapeutic agents. This guide has provided a comprehensive framework for understanding and investigating this fascinating class of molecules, with the aim of fostering further innovation in this exciting area of research.

References

-

Conradie, M. M., Muller, A. J., & Conradie, J. (2008). Thienyl-containing β-Diketones: Synthesis, Characterization, Crystal Structure and Keto-enol Kinetics. South African Journal of Chemistry, 61, 13-21. [Link]

-

Conradie, J., et al. (2023). Thienyl-containing β-diketones: Synthesis, characterization, crystal structure and keto-enol kinetics. ResearchGate. [Link]

-

Al-Hourani, B. J., et al. (2023). Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. Journal of Molecular Structure, 1271, 134075. [Link]

-

Conradie, M. M., Muller, A. J., & Conradie, J. (2008). Thienyl-containing β-diketones: Synthesis, characterization, crystal structure and keto-enol kinetics. SciELO South Africa. [Link]

-

Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189. [Link]

-

Taydakov, I. V., et al. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry, 14, 3106–3111. [Link]

-

de Oliveira, T. A., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemical Biology, 2, 1400642. [Link]

-

Al-Majedy, Y. K., et al. (2021). Recent Developments in the Synthesis of β-Diketones. Pharmaceuticals, 14(10), 1043. [Link]

-

de Oliveira, T. A., et al. (2024). Keto-enol tautomerism in the development of new drugs. ResearchGate. [Link]

-

Benassi, E., & Gagliardi, L. (2012). Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations. New Journal of Chemistry, 36(5), 1284-1292. [Link]

-

Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Molecules, 28(3), 1363. [Link]

-

Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526. [Link]

-

Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics. (n.d.). BioPchem. [Link]

-

Manbeck, K. A., et al. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. Journal of Chemical Education, 88(10), 1444-1445. [Link]

-